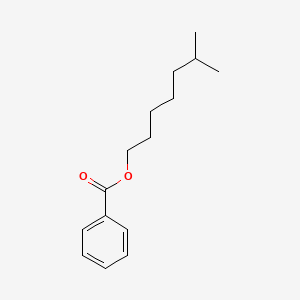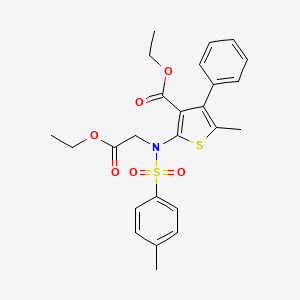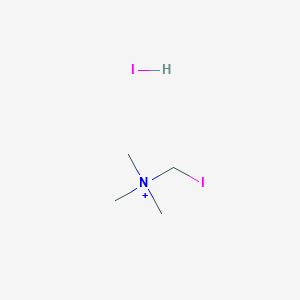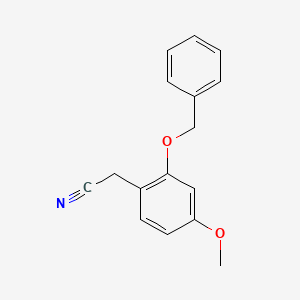
Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a urea backbone substituted with a 2-chloroethyl group and a 5-chloro-2,4-dimethoxyphenyl group, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- typically involves the reaction of 2-chloroethylamine with 5-chloro-2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects depends on the context of its use. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for specific enzymes, affecting their activity.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Urea, 1-(2-chloroethyl)-3-(4-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Urea, 1-(2-bromoethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-: Bromine substitution instead of chlorine.
Urea, 1-(2-chloroethyl)-3-(3,5-dimethoxyphenyl)-: Different positions of methoxy groups on the phenyl ring.
Uniqueness: Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the chloroethyl group, provides a versatile framework for various applications.
This detailed article provides a comprehensive overview of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102433-32-9 |
|---|---|
Molecular Formula |
C11H14Cl2N2O3 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O3/c1-17-9-6-10(18-2)8(5-7(9)13)15-11(16)14-4-3-12/h5-6H,3-4H2,1-2H3,(H2,14,15,16) |
InChI Key |
DTHACPQQNIRYMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCCCl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


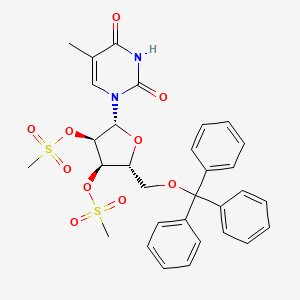
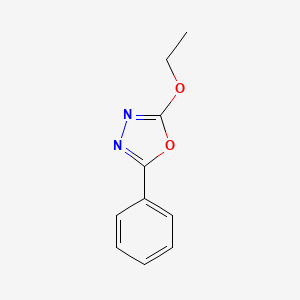


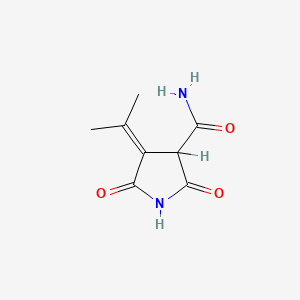
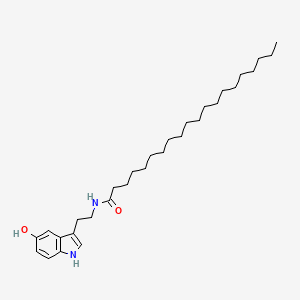
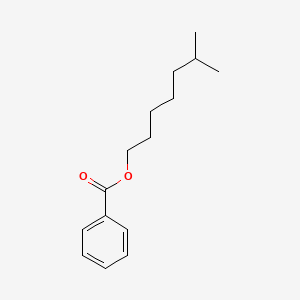

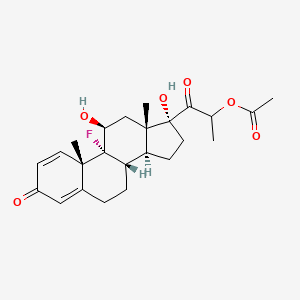
![5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12809276.png)
